molecular formula C21H19ClN4O3 B11161644 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11161644
M. Wt: 410.9 g/mol
InChI Key: PDIASIAGEDISQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide (hereafter referred to as the "target compound") is a synthetic small molecule characterized by two key structural motifs: a 5-chloroindole moiety and a 2-hydroxy-4-oxoquinazolin-3(4H)-yl group linked via a propanamide chain. The propanamide linker provides conformational flexibility, which may influence binding kinetics and solubility.

Key physicochemical properties (estimated based on analogs):

  • Molecular Formula: Likely CₙHₘClN₃O₄ (exact formula requires experimental validation).
  • Molecular Weight: ~410–420 g/mol.
  • logP: ~2.9–3.0 (moderate lipophilicity, similar to Y043-4027 ).
  • Hydrogen Bond Donors/Acceptors: 2 donors (indole NH, hydroxyl group) and 5 acceptors (amide, quinazolinone carbonyl, hydroxyl oxygen).

Properties

Molecular Formula

C21H19ClN4O3

Molecular Weight

410.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide

InChI

InChI=1S/C21H19ClN4O3/c22-14-5-6-17-16(11-14)13(12-24-17)7-9-23-19(27)8-10-26-20(28)15-3-1-2-4-18(15)25-21(26)29/h1-6,11-12,24H,7-10H2,(H,23,27)(H,25,29)

InChI Key

PDIASIAGEDISQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the indole derivative, followed by the introduction of the quinazolinone moiety through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting reaction parameters can significantly enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the indole or quinazolinone rings, potentially leading to new derivatives with altered biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce halogenated or nitrated compounds.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.

    Industry: It can be used in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and quinazolinone moieties may bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The target compound is compared to two closely related analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Quinazolinone Substituents Linker Type logP H-Bond Donors/Acceptors
Target Compound C₂₁H₁₉ClN₄O₄* ~411.8 2-hydroxy Propanamide ~2.9 2 / 5
Y043-4027 C₂₁H₁₈ClFN₄O₂ 412.85 6-fluoro-2-methyl Acetamide 2.95 2 / 5
N-(5-chloro-2-methoxyphenyl) analog C₁₈H₁₆ClN₃O₃ 357.79 None (4-oxo) Propanamide ~2.5 1 / 4

*Estimated formula based on structural similarity.

Key Differences:

Quinazolinone Substituents: The target compound’s 2-hydroxy group on the quinazolinone enhances hydrogen-bonding capacity compared to Y043-4027’s 6-fluoro-2-methyl substituents . This may improve interactions with polar residues in enzyme binding pockets.

Linker Flexibility :

  • The propanamide linker in the target compound offers greater conformational flexibility than Y043-4027’s acetamide chain , which could influence binding kinetics or off-target effects.

Aromatic Moieties :

  • The indole-ethyl group in the target compound vs. the methoxyphenyl group in the N-(5-chloro-2-methoxyphenyl) analog alters hydrophobic interactions and metabolic stability. Indole derivatives often exhibit better blood-brain barrier penetration, while methoxy groups may increase metabolic oxidation susceptibility.

Hypothetical Pharmacological Implications

While biological data for the target compound are unavailable, structural comparisons suggest:

  • Enhanced Target Affinity: The hydroxyl group may improve binding to kinases or proteases reliant on hydrogen bonding (e.g., immunoproteasome inhibitors, as seen in ).
  • Solubility Trade-offs : Higher polarity from the hydroxyl group could reduce cell membrane permeability compared to Y043-4027’s lipophilic substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.